molecular formula C7H15NO2 B14332612 N-(1-Ethoxyethyl)-N-ethylformamide CAS No. 105989-20-6

N-(1-Ethoxyethyl)-N-ethylformamide

Cat. No.: B14332612
CAS No.: 105989-20-6
M. Wt: 145.20 g/mol
InChI Key: LPNHCQKEDQAFQE-UHFFFAOYSA-N
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Description

N-(1-Ethoxyethyl)-N-ethylformamide: is an organic compound with a unique structure that includes both ethoxy and ethyl groups attached to a formamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Ethoxyethyl)-N-ethylformamide typically involves the reaction of ethyl formate with ethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the careful control of reaction temperature and pressure to ensure high yield and purity of the product. Catalysts such as sulfuric acid or other strong acids are commonly used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-(1-Ethoxyethyl)-N-ethylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: The ethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted formamides depending on the reagents used.

Scientific Research Applications

N-(1-Ethoxyethyl)-N-ethylformamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-Ethoxyethyl)-N-ethylformamide exerts its effects involves its interaction with various molecular targets. The ethoxy and ethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The formamide group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Uniqueness: N-(1-Ethoxyethyl)-N-ethylformamide is unique due to its specific combination of ethoxy and ethyl groups attached to a formamide backbone. This structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

105989-20-6

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

N-(1-ethoxyethyl)-N-ethylformamide

InChI

InChI=1S/C7H15NO2/c1-4-8(6-9)7(3)10-5-2/h6-7H,4-5H2,1-3H3

InChI Key

LPNHCQKEDQAFQE-UHFFFAOYSA-N

Canonical SMILES

CCN(C=O)C(C)OCC

Origin of Product

United States

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